N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide
Description
The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide features a 1,2,4-oxadiazole core substituted at the 3-position with a 5-cyclopropylisoxazole moiety and at the 5-position with a methyl group linked to a thiophene-3-carboxamide. This hybrid heterocyclic structure combines pharmacophoric elements known for diverse bioactivities, including antimicrobial, antiviral, and enzyme inhibition properties. The cyclopropyl group on the isoxazole may enhance metabolic stability, while the thiophene carboxamide contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(9-3-4-22-7-9)15-6-12-16-13(18-21-12)10-5-11(20-17-10)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSQVWUZANYKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound features a complex structure comprising a thiophene ring, an oxadiazole moiety, and an isoxazole group. Its molecular formula is with a molecular weight of approximately 291.37 g/mol. The presence of these heterocycles contributes to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole and isoxazole rings through cyclization reactions. The final product is obtained via the coupling of the thiophene derivative with the oxadiazole precursor.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoxazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(...) | MCF-7 | 50 ± 5 |
| N-(...) | HeLa | 45 ± 4 |
| N-(...) | A549 | 60 ± 6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that modifications in the structure can lead to enhanced cytotoxic effects.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from dividing.
Case Studies
A recent study evaluated a series of oxadiazole derivatives for their anticancer activity. Among these, several compounds demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines. The study concluded that structural modifications could enhance biological activity significantly .
Another investigation focused on the synthesis and evaluation of various nitrogen-rich heterocycles, revealing that specific substitutions on the oxadiazole ring led to improved potency against cancer cells .
Comparison with Similar Compounds
Structural and Functional Analysis
The closest analogs are 1,2,4-oxadiazole derivatives with varying substituents. For example:
- Ligand 10 (N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide) :
- Substituents: 3-chlorophenyl (oxadiazole) and 4-methoxybenzamide (methyl linker).
- Properties: Molecular weight 343.77 g/mol, LD50 2580 mg/kg, and a calculated value of -131 (likely logP or binding affinity) .
- Comparison : The target compound replaces the chlorophenyl and benzamide groups with cyclopropylisoxazole and thiophene carboxamide, respectively. The thiophene’s electron-rich nature may improve target binding compared to the methoxybenzamide in Ligand 10. The cyclopropyl group’s steric bulk could reduce metabolic degradation relative to the chloro substituent.
Table 1: Comparative Data for 1,2,4-Oxadiazole Derivatives
*Estimated based on chemical formula.
Comparison with Isoxazole-Containing Compounds
Table 2: Isoxazole-Based Analog Comparison
Comparison with 1,3,4-Thiadiazole Derivatives
Pharmacological Relevance
1,3,4-Thiadiazoles () exhibit antimicrobial and antitumor activities due to sulfur’s electron-withdrawing effects, which enhance membrane permeability . For example:
- N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: Synthesized via cyclization with iodine/triethylamine, releasing sulfur . Comparison: Replacing oxadiazole with thiadiazole alters electronic properties (sulfur vs. oxygen). Thiadiazoles typically exhibit stronger hydrogen-bonding capacity, which may improve target engagement but reduce metabolic stability compared to the target compound’s oxadiazole core.
Structural and Hypothetical Activity Relationships
- Thiophene vs. Benzamide : Thiophene’s smaller aromatic system may reduce off-target interactions compared to bulkier benzamide groups in Ligand 10 .
- Oxadiazole vs. Thiadiazole : The oxadiazole’s oxygen atoms may offer a balance between metabolic stability and target binding compared to sulfur-rich thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
